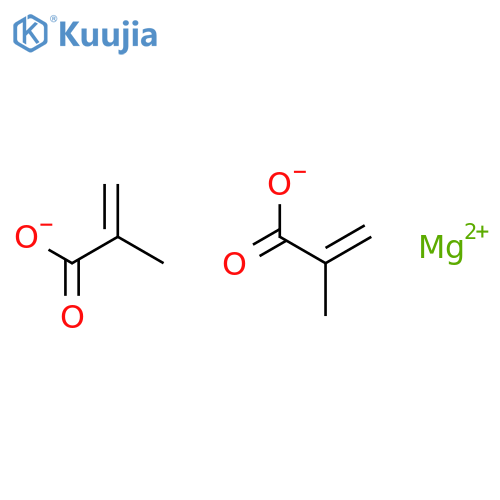Cas no 7095-16-1 (Magnesium methacrylate)

Magnesium methacrylate structure
商品名:Magnesium methacrylate
Magnesium methacrylate 化学的及び物理的性質
名前と識別子
-
- Magnesium methacrylate
- magnesium,2-methylprop-2-enoate
- 2-Propenoic acid,2-methyl-,magnesium salt (2:1)
- 2-Propenoicacid,2-methyl-,magnesium salt (9CI)
- EINECS 230-402-3
- Hi-Cross GT
- Magnesium dimethacrylate
- Magnesium methacrylate (7CI)
- magnesium(2+) dimethacrylate
- Methacrylic acid,magnesium salt (8CI)
- San Ester SK 13
- SK 13
- magnesium;2-methylprop-2-enoate
- SCHEMBL140446
- FT-0636355
- magnesiummethacrylate
- 7095-16-1
- MFCD00045885
- NS00080664
- DTXSID70221184
- DB-055469
- DTXCID70143675
-
- インチ: InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2
- InChIKey: DZBOAIYHPIPCBP-UHFFFAOYSA-L
- ほほえんだ: CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2]
計算された属性
- せいみつぶんしりょう: 194.04300
- どういたいしつりょう: 194.0429505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 78
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 80.3Ų
じっけんとくせい
- ゆうかいてん: 490ºC(ぶんかい)
- PSA: 52.60000
- LogP: 1.14000
Magnesium methacrylate セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- TSCA:No
- リスク用語:R36/37/38
Magnesium methacrylate 税関データ
- 税関コード:2916130090
- 税関データ:
中国税関コード:
2916130090概要:
2916130090.メタクリレート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:80.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
2916130090。メタクリル酸及びその塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:80.0%
Magnesium methacrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P005QHJ-500g |
Magnesium methacrylate |
7095-16-1 | 96%+;RG | 500g |
$92.00 | 2024-04-21 | |
| 1PlusChem | 1P005QHJ-100g |
Magnesium methacrylate |
7095-16-1 | 98% | 100g |
$42.00 | 2024-04-21 |
Magnesium methacrylate 関連文献
-
1. Improved mechanical properties and thermal degradation of low-temperature hydrogenated acrylonitrile butadiene rubber composites with poly(sodium methacrylate) nanowiresJihua Zhang,Mingjie Liu,Shutao Wang RSC Adv. 2016 6 64110
-
Yu Wang,Hou-Xing Li,Xue-Gang Li,Wen-De Xiao,De Chen RSC Adv. 2020 10 40815
7095-16-1 (Magnesium methacrylate) 関連製品
- 25087-26-7(Polymethacrylic acid)
- 25053-53-6(POLY(ETHYLENE-CO-METHACRYLIC ACID))
- 6900-35-2(2-Propenoic acid,2-methyl-, potassium salt (1:1))
- 16325-47-6(2-Propenoic acid,2-methyl-, ammonium salt (1:1))
- 25852-49-7(Poly(propylene glycol) dimethacrylate)
- 79718-33-5(2-Propenoic acid,2-methyl-, yttrium(3+) salt (3:1))
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7095-16-1)MAGNESIUM METHACRYLATE

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7095-16-1)MAGNESIUM METHACRYLATE

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ